(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a compound that belongs to the class of thiazolone derivatives This compound is characterized by the presence of a thiazolone ring, a hydroxybenzylidene group, and a mercapto group
Mechanism of Action
Mode of Action
The compound’s chemical structure, which includes a thiazole ring and a hydroxybenzylidene group, suggests it may interact with biological targets through hydrogen bonding, pi-pi stacking, or covalent bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by AKOS B018312. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AKOS B018312 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of AKOS B018312’s action are currently unknown. These effects will become clear once the compound’s targets and mode of action are identified .
Action Environment
The action, efficacy, and stability of AKOS B018312 are likely influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict the exact influence of these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The benzylidene group can be reduced to form a hydroxybenzyl derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxybenzyl derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzylidene imidazolinone: A GFP-related chromophore with similar photophysical properties.
Benzylidene imidazothiazolone: Another fluorescent probe with comparable applications.
Uniqueness
(5E)-5-(4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone ring, a hydroxybenzylidene group, and a mercapto group, which confer specific chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIDZVPIAJJPF-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171728 | |
Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81154-13-4 | |
Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81154-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiazolidinone, 5-[(4-hydroxyphenyl)methylene]-2-thioxo-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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